9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-

Description

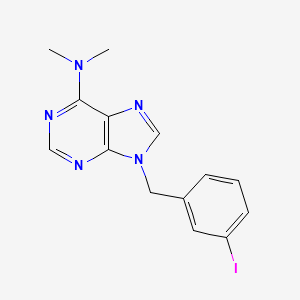

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- (CAS: 112089-12-0) is a synthetic purine derivative with the molecular formula C₁₄H₁₄IN₅ and a molecular weight of 379.20 g/mol . Structurally, it features a purine core modified at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 9-position with a 3-iodobenzyl substituent. The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, which may enhance binding affinity through halogen bonding or influence metabolic stability .

Properties

CAS No. |

112089-12-0 |

|---|---|

Molecular Formula |

C14H14IN5 |

Molecular Weight |

379.20 g/mol |

IUPAC Name |

9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

HPDVTHASRPPIJC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-iodobenzyl bromide, which is obtained by bromination of 3-iodotoluene.

Nucleophilic Substitution: The 3-iodobenzyl bromide is then subjected to a nucleophilic substitution reaction with N,N-dimethyl-9H-purin-6-amine.

Industrial Production Methods

Industrial production of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity and leading to various biological effects . The iodobenzyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

- Dimethylamino groups at the 6-position are common across these derivatives, enhancing solubility and membrane permeability compared to non-alkylated purines .

Kinase Inhibition

- The iodine substituent may enhance target binding through hydrophobic or halogen interactions.

- 9-Cyclopentyl-N²,N²-dimethyl-9H-purine-2,6-diamine: Exhibits dual activity against A2A adenosine receptor (A2AR) and CK1δ kinase, with balanced affinity (Ki = 0.75 µM for A2AR) .

Antiviral Potential

Metabolic Stability

- The 3-iodobenzyl group likely reduces metabolic degradation compared to smaller substituents (e.g., methyl or fluorine), as seen in analogues where bulky groups protect against enzymatic oxidation .

Biological Activity

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-, a synthetic compound belonging to the purine family, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a purine ring structure with the following key features:

- Dimethylamino group at the 6-position

- Iodobenzyl group at the 9-position

These modifications enhance its biological activity and interaction with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4I |

| Molecular Weight | 379.20 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| LogP | Not specified |

Research indicates that 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- acts as a potential inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K plays a crucial role in cell growth, proliferation, and survival signaling pathways. By inhibiting PI3K, this compound may disrupt cancer cell signaling, leading to reduced tumor growth.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to interact with various proteins and nucleic acids. Interaction studies revealed that it can effectively bind to specific targets, modulating biological pathways involved in cell signaling and proliferation.

For example, a study highlighted the cytotoxic effects of related purine derivatives on cancer cell lines, showing IC50 values ranging from 3 μM to 39 μM for effective compounds. These results suggest that structural modifications can significantly impact biological activity.

Case Studies

- Cytotoxicity Evaluation : A study focused on N-(9H-purin-6-yl) benzamide derivatives reported that compounds similar to 9H-Purin-6-amine exhibited significant cytotoxicity against various cancer cell lines. The lead compound showed synergistic effects when combined with nucleoside analogs like fludarabine, enhancing its therapeutic potential .

- Antitumoral Activity : In vivo experiments indicated weak antitumoral activity for some derivatives of this class, suggesting further optimization is needed for clinical applicability .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to 9H-Purin-6-amine:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 9H-Purin-6-amino-N,N-dimethyl | Dimethylamino at position 6 | Potential PI3K inhibitor | Basic purine structure |

| 9H-Purin-6-amino-N,N-dimethyl-(4-nitrophenyl)methyl | Para substitution | Similar biological activity | Different electronic properties |

| 2-Chloro-N,N-dimethyl-(3-nitrobenzyl) | Chlorine substitution at position 2 | Anticancer properties | Enhanced reactivity due to chlorine |

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.